2-Chloro-3-ethoxyquinoxaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-ethoxyquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-2-14-10-9(11)12-7-5-3-4-6-8(7)13-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCYPUDQWGUNHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506823 | |
| Record name | 2-Chloro-3-ethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77768-09-3 | |
| Record name | 2-Chloro-3-ethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Characterization
The synthesis of 2-Chloro-3-ethoxyquinoxaline typically involves a multi-step process starting from readily available precursors. A common synthetic route begins with the chlorination of quinoxaline-2,3-dione to produce 2,3-dichloroquinoxaline (B139996). soton.ac.uk This is followed by a nucleophilic substitution reaction where one of the chlorine atoms is replaced by an ethoxy group.
A general synthetic pathway can be outlined as follows:
Quinoxaline-2,3-dione formation: Reaction of o-phenylenediamine (B120857) with oxalic acid. soton.ac.uk
Chlorination: Treatment of quinoxaline-2,3-dione with a chlorinating agent like thionyl chloride to yield 2,3-dichloroquinoxaline. soton.ac.uk
Ethoxylation: Reaction of 2,3-dichloroquinoxaline with an ethoxide source, such as sodium ethoxide, to selectively replace one chlorine atom and form this compound.
Purification of the final product is typically achieved through standard laboratory techniques such as recrystallization or column chromatography.
Characterization Data for this compound:
| Property | Value |
| Molecular Formula | C₁₀H₉ClN₂O |
| Molecular Weight | 208.64 g/mol |
| Appearance | Solid |
| Storage | Sealed in dry, 2-8°C |
Spectroscopic data, while not extensively detailed in the provided search results, would typically include ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm the structure.
Physicochemical Properties
The physicochemical properties of 2-Chloro-3-ethoxyquinoxaline are important for its handling, storage, and application in chemical reactions.
of this compound:
| Property | Description |
| Physical State | Solid |
| Solubility | Likely soluble in common organic solvents like DMF, and chlorinated solvents. |
| Storage Conditions | Recommended to be stored in a dry, sealed container at 2-8°C. bldpharm.com |
Detailed experimental data on properties like melting point, boiling point, and specific solubility values were not available in the provided search results.
Iv. Advanced Spectroscopic and Structural Characterization of 2 Chloro 3 Ethoxyquinoxaline and Its Derivatives
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational energy levels of molecules. These vibrations are unique to specific bonds and functional groups, providing a "fingerprint" of the molecule.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule. bruker.comedinst.com By measuring the absorption of infrared radiation, an FT-IR spectrum reveals the characteristic vibrational frequencies of different bonds. bruker.com For 2-Chloro-3-ethoxyquinoxaline, the FT-IR spectrum would be expected to show key absorption bands corresponding to its constituent parts.
The analysis of related quinoxaline (B1680401) derivatives provides insight into the expected spectral features. For instance, the C-Cl stretching vibration is typically observed in the fingerprint region of the spectrum. researchgate.net The presence of the ethoxy group would be confirmed by C-O stretching bands, and the aromatic quinoxaline core would exhibit characteristic C=C and C-H stretching and bending vibrations. scielo.br The specific frequencies of these vibrations can be influenced by the electronic environment and intermolecular interactions within the solid-state sample. scielo.br
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H (ethoxy) | Stretching | 3000-2850 |
| C=N (quinoxaline ring) | Stretching | 1650-1550 |
| C=C (aromatic ring) | Stretching | 1600-1450 |
| C-O (ethoxy) | Stretching | 1260-1000 |
Note: The exact positions of these bands can vary depending on the specific molecular environment and the sample preparation method.
Raman spectroscopy serves as a complementary technique to FT-IR, providing information about molecular vibrations. edinst.com It relies on the inelastic scattering of monochromatic light, and a vibrational mode is considered Raman active if it involves a change in the molecule's polarizability. edinst.com This often means that non-polar bonds and symmetric vibrations, which may be weak in the FT-IR spectrum, can be strong in the Raman spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed atomic-level structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR spectroscopy provides detailed information about the different types of protons in a molecule and their neighboring atoms. The chemical shift of a proton is indicative of its electronic environment. For this compound, distinct signals would be expected for the protons of the ethoxy group and the protons on the aromatic quinoxaline ring.
The ethoxy group would typically show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling between these adjacent groups. The protons on the quinoxaline ring would appear in the aromatic region of the spectrum, and their specific chemical shifts and coupling patterns would depend on their positions relative to the chloro and ethoxy substituents. For example, in related quinoxaline derivatives, the aromatic protons typically appear as multiplets in the range of δ 7.5-8.5 ppm.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Ethoxy CH₃ | Triplet | 1.2-1.5 |
| Ethoxy CH₂ | Quartet | 4.2-4.6 |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can be influenced by the solvent used. docbrown.info
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. bhu.ac.in Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of the atoms attached to it.
The carbon atoms of the ethoxy group would appear in the upfield region of the spectrum. The carbons of the quinoxaline ring would resonate in the aromatic region, with the carbon atom attached to the chlorine atom and the carbon atom attached to the oxygen of the ethoxy group showing characteristic downfield shifts due to the electronegativity of these atoms.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ethoxy CH₃ | 14-16 |
| Ethoxy CH₂ | 65-70 |
| Quinoxaline Aromatic Carbons | 120-145 |
| Quinoxaline C-Cl | 145-155 |
Note: Chemical shifts are referenced to TMS and can be influenced by the solvent. sigmaaldrich.com
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. sdsu.edu For this compound, COSY would show a cross-peak between the triplet and quartet of the ethoxy group, confirming their connectivity. It would also help to establish the connectivity between the protons on the quinoxaline ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It allows for the definitive assignment of which proton signal corresponds to which carbon signal. For example, the methylene protons of the ethoxy group would show a correlation to the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. ustc.edu.cn HMBC is crucial for piecing together the entire molecular structure by identifying longer-range connectivities. For instance, it could show a correlation between the methylene protons of the ethoxy group and the carbon atom of the quinoxaline ring to which the ethoxy group is attached.
By combining the information from these 1D and 2D NMR experiments, a complete and detailed structural elucidation of this compound and its derivatives can be achieved.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₀H₉ClN₂O), the mass spectrum is expected to exhibit distinct features characteristic of its elemental composition.
The molecular ion peak (M⁺) region would be particularly informative due to the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. chemguide.co.uk Consequently, the spectrum should display a molecular ion peak (M⁺) corresponding to the molecule with ³⁵Cl and an M+2 peak for the molecule containing ³⁷Cl. chemguide.co.uk The relative intensity of the M⁺ to the M+2 peak is expected to be approximately 3:1, a clear indicator of a single chlorine atom in the molecule. chemguide.co.uk
Electron ionization (EI) is a common technique that generates numerous fragment ions, providing a virtual fingerprint of the molecule's structure. uni-saarland.de While specific fragmentation data for this compound is not available, predictable fragmentation pathways can be inferred. Common fragmentation patterns for organic molecules involve the cleavage of the most labile bonds and the formation of the most stable cations and radicals. uni-saarland.de For this compound, likely fragmentation would involve the loss of the ethoxy group or parts of it.
Table 1: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Neutral Loss | Notes |
|---|---|---|
| [M - C₂H₅]⁺ | ·C₂H₅ (Ethyl radical) | Cleavage of the ethyl group from the ether linkage. |
| [M - OC₂H₅]⁺ | ·OC₂H₅ (Ethoxy radical) | Cleavage of the entire ethoxy group. |
| [M - C₂H₄]⁺ | C₂H₄ (Ethene) | Rearrangement followed by the loss of a stable neutral molecule. |
| [M - Cl]⁺ | ·Cl (Chlorine radical) | Loss of the chlorine atom. |
This table represents predicted fragments based on general mass spectrometry principles; specific experimental data is required for confirmation.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Quinoxaline and its derivatives are known to absorb strongly in the UV region of the electromagnetic spectrum due to π-π* transitions within the aromatic system. rasayanjournal.co.inpjsir.org
The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or chloroform, is expected to show intense absorption bands characteristic of the quinoxaline core. pjsir.orgresearchgate.net Studies on various quinoxaline derivatives show absorption maxima typically below 400 nm. rsc.org For example, some N-Heteroacene derivatives of quinoxaline exhibit absorption maxima around 252 nm, attributed to π-π* transitions. rasayanjournal.co.in The addition of substituents to the quinoxaline ring influences the wavelength and intensity of these absorption bands. The ethoxy group (-OC₂H₅), being an electron-donating group (auxochrome), is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted quinoxaline. The chloro group may also subtly modify the spectrum. rsc.org
Table 2: Expected UV-Vis Absorption Bands for this compound
| Transition Type | Expected Wavelength Range (nm) | Associated Chromophore |
|---|---|---|
| π → π* | ~250 - 350 | Quinoxaline aromatic system |
This table is based on typical values for quinoxaline derivatives; experimental measurement is necessary for precise data. pjsir.orgrsc.org
From the absorption edge in the solid-state UV-Vis spectrum, the optical bandgap (Eg) of the material can be estimated, which is a critical parameter for evaluating its potential in electronic applications such as organic semiconductors. beilstein-journals.org
Fluorescence spectroscopy is used to investigate the emissive properties of a compound after it has absorbed light. Many quinoxaline derivatives are known to be fluorescent and have found applications as efficient electron luminescent materials and dyes. nih.govipp.pt The emission properties are highly dependent on the molecular structure, including the nature and position of substituents, as well as the solvent environment. rsc.orgrsc.org
For this compound, the presence of the extended π-conjugated system of the quinoxaline ring suggests a potential for luminescence. Upon excitation at a wavelength corresponding to its absorption maximum, the compound may exhibit fluorescence, likely in the violet-blue region of the spectrum, similar to other quinoxaline derivatives. rsc.org However, the presence of the chlorine atom could influence the luminescent properties. The "heavy-atom effect" of chlorine can promote intersystem crossing from the singlet excited state to the triplet excited state, potentially quenching fluorescence and favoring phosphorescence. nih.gov Without experimental data, it is difficult to predict whether this compound would be a strong fluorophore. nih.govmdpi.com
X-ray Diffraction Analysis for Solid-State Structure Elucidation
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. unimi.it
Single crystal X-ray diffraction (SC-XRD) provides precise information on bond lengths, bond angles, and intermolecular interactions within a crystal lattice. unimi.it To perform this analysis, a suitable single crystal of the compound must first be grown.
While the crystal structure of this compound has not been reported, the structure of the closely related parent compound, 2-chloroquinoxaline (B48734), has been determined. researchgate.net This analysis revealed that 2-chloroquinoxaline crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net This information can serve as a valuable reference, suggesting a likely packing motif and possible intermolecular interactions for its derivatives. The analysis of Ag(I) complexes with 2-chloroquinoxaline also provides insight into how the molecule coordinates and packs in a crystalline environment. nih.gov
Table 3: Crystallographic Data for the Related Compound 2-Chloroquinoxaline
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₅ClN₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.1299 (2) |
| b (Å) | 3.8082 (1) |
| c (Å) | 21.0777 (6) |
| β (°) | 93.028 (2) |
| Volume (ų) | 731.82 (3) |
| Z (molecules/unit cell) | 4 |
Data obtained from a study on 2-chloroquinoxaline at T = 118 K and is presented for comparative purposes. researchgate.net
Powder X-ray diffraction (PXRD) is a rapid, non-destructive technique used to identify crystalline phases and to assess the purity of a bulk sample. walisongo.ac.id Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific material. nih.gov
A PXRD pattern for a synthesized batch of this compound would be essential for quality control. It can confirm whether the material is crystalline or amorphous and verify that it consists of a single crystalline phase. Studies on other chloroquinoxaline derivatives have used PXRD to determine structural properties like the average crystallite size. ekb.eg If a single crystal of this compound were successfully analyzed, its theoretical powder pattern could be calculated and compared to the experimental pattern of the bulk sample to confirm phase purity. researchgate.net
V. Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics.
Density Functional Theory (DFT) for Electronic Structure, Spectroscopic Predictions, and Reactive Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of medium to large-sized molecules. For 2-Chloro-3-ethoxyquinoxaline, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can provide deep insights into its molecular properties.
Electronic Structure: DFT calculations can determine key electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. These calculations also reveal the distribution of electron density, highlighting the electrophilic and nucleophilic sites within the molecule. The chlorine atom at the 2-position and the quinoxaline (B1680401) ring system's nitrogen atoms are of particular interest in this regard.
Spectroscopic Predictions: Theoretical vibrational frequencies can be calculated using DFT. These computed frequencies, after appropriate scaling, can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational bands. This comparison helps to confirm the molecular structure and understand the vibrational modes associated with specific functional groups, such as the C-Cl, C-O, and quinoxaline ring vibrations.
Reactive Properties: DFT is instrumental in predicting the reactivity of this compound. Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, visualize the regions of positive and negative electrostatic potential on the molecule's surface. These maps are invaluable for predicting how the molecule will interact with other reagents. Red-colored regions indicate negative potential, typically associated with lone pairs of electrons and nucleophilic sites, while blue regions denote positive potential, indicating electrophilic sites.
| Calculated Property | Description | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |
| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Aids in the interpretation of experimental IR and Raman spectra. |
| MEP Map | Visualization of electrostatic potential. | Predicts sites for electrophilic and nucleophilic attack. |
Ab Initio Methods for High-Accuracy Electronic Structure Calculations
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theoretical accuracy compared to DFT, albeit at a greater computational cost. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can be employed for more precise calculations of the electronic structure and energy of this compound. These high-accuracy calculations are particularly useful for benchmarking results from less computationally expensive methods like DFT and for obtaining highly reliable predictions for properties where electron correlation effects are significant.
Molecular Modeling and Simulation
Molecular modeling and simulations provide a dynamic perspective on molecular behavior, complementing the static picture offered by quantum chemical calculations.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. By simulating the motion of atoms and molecules over time, MD can provide insights into the conformational flexibility of the ethoxy group in this compound. These simulations can reveal the preferred orientations of the ethoxy side chain relative to the quinoxaline ring and the energy barriers between different conformations. Furthermore, MD simulations in a solvent box (e.g., water) can elucidate how the molecule interacts with its environment through hydrogen bonding and other non-covalent interactions.
Molecular Docking Studies for Ligand-Receptor Interactions and Binding Affinity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). Given that quinoxaline derivatives are known to exhibit a wide range of biological activities, molecular docking studies of this compound could be performed to investigate its potential as a ligand for various biological targets. These studies would predict the binding mode and estimate the binding affinity (e.g., in kcal/mol) of the compound within the active site of a target protein, providing a rationale for its potential therapeutic effects and guiding the design of more potent analogs.
| Simulation/Modeling Technique | Application | Insights Gained for this compound |
| Molecular Dynamics (MD) | Simulates atomic and molecular motion over time. | Conformational preferences of the ethoxy group, solvent interactions. |
| Molecular Docking | Predicts the binding orientation of a ligand to a receptor. | Potential biological targets, binding modes, and affinities. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For a series of related quinoxaline derivatives, a QSAR model could be developed to predict the biological activity based on various molecular descriptors calculated for each compound, including this compound. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A robust QSAR model can be a valuable tool for predicting the activity of newly designed compounds, thereby accelerating the drug discovery process. Similarly, QSPR models can predict properties like solubility, boiling point, and toxicity.
Development of Predictive Models for Biological Activity and Material Properties
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is a cornerstone of modern drug discovery and materials science. jocpr.comsemanticscholar.org These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or material properties. nih.govnih.govd-nb.info
While specific QSAR models for this compound are not extensively documented in publicly available literature, studies on analogous 2-chloro-substituted heterocyclic compounds and other quinoxaline derivatives provide a framework for how such models could be developed. nih.govscielo.brscielo.br For instance, QSAR studies on 2-chloro-N-arylacetamide derivatives have demonstrated the influence of the electronic character of substituents on their biological activity. scielo.brscielo.br A typical QSAR model is developed by calculating a variety of molecular descriptors and using statistical methods like multiple linear regression to build a predictive equation. nih.gov
The development of a predictive model for a series of compounds including this compound would involve the following general steps:
Data Set Compilation: A series of quinoxaline analogs with varying substituents at the 2 and 3 positions would be synthesized and their biological activity (e.g., IC₅₀ values against a specific cancer cell line) or material property (e.g., corrosion inhibition efficiency) would be experimentally determined. nih.govmdpi.com
Descriptor Calculation: A wide range of molecular descriptors, including electronic (e.g., Hammett constants), hydrophobic (e.g., LogP), steric (e.g., molar refractivity), and quantum chemical parameters, would be calculated for each molecule in the series. scielo.brscielo.br
Model Development and Validation: Statistical techniques are used to select the most relevant descriptors and build a regression model. The model's predictive power is then rigorously validated using both internal (e.g., leave-one-out cross-validation) and external validation sets to ensure its robustness and applicability for predicting the activity of new, untested compounds. nih.govnih.gov
The table below summarizes findings from QSAR studies on related quinoxaline and 2-chloro derivatives, illustrating the types of descriptors and activities that can be modeled.
| Compound Series | Activity Studied | Key Findings/Descriptors | Reference |
| 2-chloro-N-arylacetamides | Antileishmanial activity | The electronic character of the aryl substituent was shown to be important for activity. | scielo.brscielo.br |
| Quinoxaline derivatives | Anticancer (HDAC inhibitors) | Hybridization of the quinoxaline core with different side chains significantly influenced cytotoxicity. | nih.gov |
| Quinoxaline derivatives | Anticancer (c-Met kinase inhibitors) | Molecular docking scores (CDOCKER energy) correlated with cytotoxic effects on tumor cell lines. | nih.gov |
| Quinoxaline derivatives | Leptospirocidal activity | 3D-QSAR models indicated a need for more hydrophobic and less sterically bulky groups to enhance activity. | researchgate.net |
This structured approach allows for the rational design of new derivatives of this compound with potentially enhanced biological or material properties.
Pharmacophore Modeling for Receptor Interaction Sites
Pharmacophore modeling is a crucial computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a response. dovepress.com A pharmacophore model does not represent a real molecule but rather an abstract concept that defines the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govugm.ac.id
For this compound, pharmacophore modeling could be employed to understand its interaction with a hypothetical receptor, for instance, a kinase active site, which is a common target for quinoxaline-based inhibitors. nih.gov The process can be approached in two ways:
Ligand-Based Pharmacophore Modeling: If a series of active quinoxaline derivatives is known, their common structural features can be aligned to generate a pharmacophore model that explains their shared activity. ugm.ac.idnih.gov This model would highlight the essential features required for biological action.
Structure-Based Pharmacophore Modeling: If the 3D structure of the biological target (e.g., an enzyme) is available, the active site can be analyzed to identify key interaction points. dovepress.com A pharmacophore model can then be built based on these protein features, which can be used to screen for new molecules, like this compound, that fit the model and are likely to be active.
A hypothetical pharmacophore model for a kinase inhibitor based on a quinoxaline scaffold might include the features shown in the table below.
| Pharmacophore Feature | Potential Corresponding Moiety in this compound |
| Hydrogen Bond Acceptor | The nitrogen atoms in the quinoxaline ring or the oxygen of the ethoxy group. |
| Hydrophobic/Aromatic Region | The benzene (B151609) ring of the quinoxaline core. |
| Additional Feature (e.g., Halogen Bond Donor) | The chlorine atom at the C2 position. |
This model could then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and could potentially exhibit similar biological activity. dovepress.com
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the detailed mechanisms of chemical reactions. niscpr.res.innanobioletters.com It allows for the study of reaction pathways, the identification of transition states, and the calculation of activation energies, providing insights that are often difficult to obtain experimentally. orientjchem.orgderpharmachemica.com
For this compound, computational methods can be used to investigate various reactions, such as its synthesis or its subsequent functionalization via nucleophilic substitution at the C2 position. A typical mechanistic study would involve:
Geometry Optimization: The 3D structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
Transition State Search: Sophisticated algorithms are used to locate the transition state structure connecting reactants and products.
Frequency Calculations: These calculations confirm that the optimized structures are true minima (reactants, products) or first-order saddle points (transition states) on the potential energy surface.
For example, the nucleophilic substitution of the chlorine atom in this compound by an amine could be modeled. DFT calculations could help determine whether the reaction proceeds through a concerted SNAr mechanism or a stepwise mechanism involving a Meisenheimer intermediate. The calculated activation barriers for different potential pathways would reveal the most favorable reaction mechanism. orientjchem.org
Prediction of Molecular Properties and Reactivity Descriptors (e.g., Chemical Potential, Electrophilicity Index)
DFT calculations can predict a range of molecular properties and reactivity descriptors that provide insight into the electronic structure and chemical behavior of a molecule. scholarsresearchlibrary.comnajah.edu For this compound, these descriptors can help predict its reactivity towards electrophiles and nucleophiles.
Key reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) include:
Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of a molecule to attract or donate electrons.
Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A larger HOMO-LUMO gap corresponds to higher hardness and lower reactivity.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. scholarsresearchlibrary.com
Studies on various quinoxaline derivatives have shown that these quantum chemical parameters can be correlated with their experimental behavior, such as their performance as corrosion inhibitors. jocpr.comscholarsresearchlibrary.comnajah.edu For instance, a higher HOMO energy is associated with a greater ability to donate electrons to a metal surface, while a lower LUMO energy indicates a greater ability to accept electrons. scholarsresearchlibrary.com
The following table presents representative calculated quantum chemical parameters for related quinoxaline derivatives from the literature, illustrating the typical range of these values.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Potential (μ) (eV) | Electrophilicity Index (ω) (eV) | Reference |
| Quinoxalin-2-one (QO) | -6.522 | -2.001 | 4.521 | -4.2615 | 4.0156 | jocpr.com |
| 3-methylquinoxalin-2(1H)-one (MQO) | -6.362 | -1.828 | 4.534 | -4.095 | 3.7001 | jocpr.com |
| 3,7-dimethylquinoxalin-2(1H)-thione (DQT) | -6.0239 | -2.421 | 3.6029 | -4.2224 | 4.9485 | scholarsresearchlibrary.com |
| 3,7-dimethylquinoxalin-2(1H)-one (DQO) | -6.4402 | -2.0016 | 4.4386 | -4.2209 | 4.0084 | scholarsresearchlibrary.com |
By calculating these descriptors for this compound, one could predict its relative reactivity. The presence of the electron-withdrawing chlorine atom and the electron-donating ethoxy group would influence these electronic properties in a predictable manner, allowing for comparisons with other substituted quinoxalines.
Vi. Research on Biological Activities and Mechanistic Pathways of 2 Chloro 3 Ethoxyquinoxaline Derivatives
Antimicrobial Research
Derivatives of 2-Chloro-3-ethoxyquinoxaline have been explored for their efficacy against a variety of microbial pathogens, including bacteria, fungi, and protozoa.
Quinoxaline (B1680401) derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. While research on this compound itself is specific, the broader class of quinoxaline compounds, including those with chloro and alkoxy substitutions, offers insights into their potential mechanisms.
One of the primary proposed mechanisms of antibacterial action for quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), is the induction of DNA damage. nih.govnih.gov These compounds can be bioreduced within bacterial cells, leading to the generation of reactive radical species that can interact with and damage bacterial DNA. nih.gov Studies have shown that certain quinoxaline derivatives can inhibit DNA synthesis, a critical process for bacterial replication. tandfonline.com
Furthermore, the generation of reactive oxygen species (ROS) is another key aspect of their antibacterial activity. nih.gov The metabolic activation of these compounds can lead to an increase in intracellular ROS levels, causing oxidative stress and subsequent damage to cellular components, ultimately leading to bacterial cell death. nih.gov Some studies have also suggested that these derivatives may interfere with bacterial cell wall and membrane integrity. nih.gov
The antibacterial activity of quinoxaline derivatives can be influenced by the nature and position of substituents on the quinoxaline ring. For instance, the presence of electron-withdrawing groups can impact the compound's redox potential and its ability to generate ROS.
Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives
| Compound Type | Target Bacteria | Proposed Mechanism of Action |
|---|---|---|
| Quinoxaline 1,4-di-N-oxides | Clostridium perfringens, Brachyspira hyodysenteriae, Escherichia coli | DNA damage, Generation of Reactive Oxygen Species (ROS) nih.govnih.gov |
| 2-Chloro-3-methylquinoxaline derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Disruption of cellular processes ekb.eg |
| 2,3-bis(bromomethyl)quinoxaline derivatives | Gram-positive bacteria | Inhibition of bacterial growth nih.gov |
Several quinoxaline derivatives have exhibited promising antifungal activity against a range of fungal pathogens. For instance, 2-Chloro-3-hydrazinylquinoxaline (B1333903) has demonstrated effectiveness against various Candida and Aspergillus species. oup.comnih.gov The efficacy can vary between different fungal species, suggesting a degree of selectivity in their action. nih.gov
The proposed mechanisms for the antifungal activity of quinoxaline derivatives are not as extensively studied as their antibacterial counterparts but are thought to involve disruption of fungal cell membrane integrity and other essential cellular processes. rsc.org Some quinoline (B57606) derivatives, structurally related to quinoxalines, have been shown to cause abnormal morphology of cell membranes, leading to increased permeability and leakage of cellular contents. rsc.org
Research into novel quinoxaline derivatives has shown that specific substitutions can lead to potent antifungal effects, sometimes superior to commercially available fungicides. nih.govnih.gov For example, certain synthesized quinoxaline derivatives displayed significant activity against plant pathogenic fungi like Rhizoctonia solani. nih.govnih.gov
Table 2: Antifungal Activity of Selected Quinoxaline Derivatives
| Compound Derivative | Target Fungi | Key Findings |
|---|---|---|
| 2-Chloro-3-hydrazinylquinoxaline | Candida spp., Aspergillus spp. | Demonstrated noteworthy effectiveness against various reference strains, with heightened efficacy against Candida krusei. oup.comnih.govrpmj.ru |
| Novel synthesized quinoxalines | Rhizoctonia solani, Acidovorax citrulli | Exhibited potent anti-fungal activity, in some cases superior to commercial agents. nih.govnih.gov |
| Quinoxaline-2-oxyacetate hydrazide derivatives | Botrytis cinerea, Altemaria solani, Gibberella zeae | Showed remarkable inhibitory activities against several phytopathogenic fungi. rsc.org |
Quinoxaline derivatives have emerged as a promising class of compounds in the search for new treatments for various protozoal and parasitic diseases.
Leishmaniasis: Several studies have highlighted the antileishmanial potential of quinoxaline derivatives. nih.govnih.govresearchgate.net For example, 2,3-diarylsubstituted quinoxalines have shown considerable selectivity for intracellular amastigotes of Leishmania amazonensis. nih.gov Furthermore, 2-chloro-3-methylsulfoxylsulfonyl and 2-chloro-3-methylsulfinyl quinoxalines were found to be potent against Leishmania donovani. oup.com The mechanism of action is thought to involve the targeting of essential parasite enzymes or metabolic pathways.
Trypanosomiasis: Quinoxaline derivatives have demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease, and Trypanosoma brucei, which causes African trypanosomiasis. oup.comoup.com Certain 2,3-disubstituted quinoxalines were active against T. brucei and intracellular amastigotes of T. cruzi. oup.com The activity of quinoxaline N,N'-dioxide derivatives against T. cruzi has been linked to their lipophilic properties and LUMO energy. oup.com
Amoebiasis: The activity of quinoxaline derivatives against Entamoeba histolytica, the parasite responsible for amoebiasis, has also been investigated. tandfonline.comnih.gov Quinoxaline 1,4-di-N-oxides (QdNOs) have been shown to induce morphological changes in E. histolytica trophozoites, increase reactive oxygen species, and inhibit thioredoxin reductase activity. tandfonline.comnih.gov These findings suggest that oxidative stress and interference with the parasite's redox homeostasis are key mechanisms of their antiamoebic effect. nih.gov
Table 3: Antiprotozoal and Antiparasitic Activities of Quinoxaline Derivatives
| Disease | Parasite/Protozoa | Active Quinoxaline Derivatives | Proposed Mechanism of Action |
|---|---|---|---|
| Leishmaniasis | Leishmania amazonensis, Leishmania donovani | 2,3-diarylsubstituted quinoxalines, 2-chloro-3-methylsulfoxylsulfonyl quinoxalines nih.govoup.com | Targeting essential parasite enzymes and pathways |
| Trypanosomiasis | Trypanosoma cruzi, Trypanosoma brucei | 2,3-disubstituted quinoxalines, Quinoxaline N,N'-dioxide derivatives oup.comoup.com | Inhibition of parasite growth, influenced by lipophilicity and LUMO energy oup.com |
| Amoebiasis | Entamoeba histolytica | Quinoxaline 1,4-di-N-oxides (QdNOs) tandfonline.comnih.gov | Induction of oxidative stress, inhibition of thioredoxin reductase tandfonline.comnih.gov |
Anticancer and Antitumor Research
The potential of quinoxaline derivatives as anticancer agents has been a significant area of research, with studies focusing on their cytotoxic effects on various cancer cell lines and the elucidation of their mechanisms of action.
A broad range of quinoxaline derivatives has been synthesized and evaluated for their cytotoxic activity against numerous human cancer cell lines. These studies have demonstrated that the quinoxaline scaffold can be a versatile platform for the development of potent anticancer compounds.
For example, certain quinoxaline derivatives have shown significant anti-proliferative effects against prostate cancer (PC-3) and liver cancer (HepG2) cells. tandfonline.com In some cases, these compounds exhibited high selective indices, indicating a greater toxicity towards cancer cells compared to normal cells. tandfonline.com Other studies have reported the cytotoxicity of quinoxaline derivatives against human colon carcinoma (HCT116), breast adenocarcinoma (MCF-7), lung adenocarcinoma (PC 14), and gastric adenocarcinoma (MKN 45) cell lines. nih.govnih.gov
The cytotoxic potency of these derivatives is often dependent on the specific substitutions on the quinoxaline ring system. For instance, the introduction of certain aryl groups or other functional moieties can significantly enhance the anticancer activity. mdpi.com
Table 4: Cytotoxicity of Selected Quinoxaline Derivatives on Cancer Cell Lines
| Quinoxaline Derivative Type | Cancer Cell Line | IC50 Values (µM) | Reference |
|---|---|---|---|
| Quinoxaline compounds III and IV | PC-3 (Prostate) | 4.11 and 2.11 | tandfonline.com |
| 6-chloroquinoxaline derivative 6 | HCT-116 (Colon) | 6.18 | ekb.eg |
| 6-chloroquinoxaline derivative 6 | MCF-7 (Breast) | 5.11 | ekb.eg |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10) | MKN 45 (Gastric) | 0.073 | nih.gov |
| Novel quinoxaline derivative 12 | Various human cancer cell lines | 0.19-0.51 | nih.gov |
The antitumor activity of quinoxaline derivatives is attributed to several molecular mechanisms, with DNA damage and the generation of reactive oxygen species (ROS) being prominent among them.
DNA Damage: Several quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, are known to induce DNA damage in cancer cells. nih.govoup.comoup.comnih.gov These compounds can act as bioreductive agents, being activated under the hypoxic conditions often found in solid tumors to produce species that cause DNA strand breaks and base oxidation. oup.comoup.comnih.gov The ability of these compounds to damage DNA can lead to the activation of cell cycle checkpoints and, ultimately, apoptosis. nih.gov Some quinoxaline derivatives have also been identified as topoisomerase II inhibitors, interfering with the enzyme responsible for managing DNA topology during replication and transcription, which can lead to catastrophic DNA damage and cell death. tandfonline.comnih.gov
Reactive Oxygen Species (ROS) Generation: The induction of oxidative stress through the generation of ROS is another critical mechanism of the anticancer activity of quinoxaline derivatives. nih.govnih.govnih.gov Elevated levels of ROS can damage cellular macromolecules, including lipids, proteins, and DNA, leading to apoptosis. nih.gov Some quinoxaline derivatives have been shown to induce ROS production and disrupt the mitochondrial membrane potential, triggering the intrinsic apoptotic pathway. nih.gov The increased metabolic rate of cancer cells often makes them more vulnerable to agents that further elevate ROS levels. nih.gov
Other investigated mechanisms include the inhibition of various protein kinases that are crucial for cancer cell signaling and proliferation, such as VEGFR, PDGFR, and EGFR. ekb.egnih.govrsc.org By targeting these kinases, quinoxaline derivatives can disrupt essential pathways for tumor growth, angiogenesis, and metastasis.
Antiviral Research
Quinoxaline derivatives have garnered significant interest in antiviral research due to their broad-spectrum activity against various viral pathogens. nih.gov While direct studies on the antiviral efficacy of this compound itself are not extensively documented in publicly available research, the broader class of quinoxaline compounds, including those with substitutions at the 2 and 3 positions, have shown promise against several respiratory viruses.
Efficacy against Respiratory Pathogens (e.g., SARS-CoV, SARS-CoV-2, Influenza)
The emergence of global respiratory virus pandemics has accelerated the search for novel antiviral agents. Quinoxaline derivatives have been identified as a promising class of compounds in this endeavor. nih.gov Research has demonstrated the potential of quinoxaline-based molecules as inhibitors of influenza viruses and coronaviruses, including SARS-CoV and SARS-CoV-2. nih.gov
For instance, computational docking studies have suggested that certain quinoxaline derivatives can bind with high affinity to the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication, indicating their potential to inhibit viral proliferation. nih.gov A novel molecular framework incorporating a 2-chloroquinoxaline (B48734) structure was designed and evaluated for its binding affinity to the N protein's nucleotide-binding site of SARS-CoV-2, showing moderate to decent binding affinities. nih.gov Furthermore, isatin (B1672199) derivatives containing an indolo[2,3-b]quinoxaline hybrid have demonstrated potent activity against the H1N1 strain of the influenza virus, with one derivative exhibiting a low micromolar IC50 value and minimal toxicity to normal cells. nih.gov
While these findings are promising for the quinoxaline class as a whole, specific studies detailing the efficacy of derivatives synthesized directly from this compound against these respiratory pathogens are limited in the available literature.
Inhibition of Viral Enzymes and Associated Pathways (e.g., Mpro, Cyclophilin A)
The mechanism of antiviral action for many quinoxaline derivatives involves the inhibition of key viral or host-cell enzymes that are essential for the viral life cycle.
Mpro Inhibition: The main protease (Mpro) of SARS-CoV-2 is a primary target for antiviral drug development. nih.govmdpi.com Virtual screening of large chemical libraries has identified quinoxaline derivatives as potential inhibitors of SARS-CoV-2 Mpro. nih.gov One such derivative was found to fit within the active site of Mpro, suggesting its potential as a lead compound for further development. nih.gov Although these studies highlight the potential of the quinoxaline scaffold, specific inhibitory data for this compound derivatives against Mpro are not yet available.
Cyclophilin A Inhibition: Cyclophilin A (CypA) is a host-cell protein that is implicated in the replication of several viruses, including coronaviruses. nih.govdoi.org CypA's involvement in viral replication makes it an attractive target for broad-spectrum antiviral therapies. nih.govfrontiersin.org Research has shown that certain quinoxaline derivatives can act as inhibitors of CypA, thereby suppressing viral replication. doi.org For example, cyclosporine A (CsA), a known CypA inhibitor, has been shown to suppress the replication of SARS-CoV-2. doi.org While this indicates a potential mechanism for quinoxaline derivatives, direct evidence of CypA inhibition by derivatives of this compound is an area requiring further investigation.
Neuropharmacological Research
Derivatives of this compound have been more extensively studied for their neuropharmacological activities, particularly as antagonists of the 5-HT3 receptor and for their potential antidepressant and anxiolytic effects.
Receptor Antagonism Studies (e.g., 5-HT3 Receptor)
The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for the treatment of nausea and vomiting, as well as for certain psychiatric disorders like anxiety and depression. Several quinoxaline derivatives have been identified as potent 5-HT3 receptor antagonists. nih.gov
A notable derivative of this compound, N-n-propyl-3-ethoxyquinoxaline-2-carboxamide (referred to as 6n in some studies), has been synthesized and evaluated for its 5-HT3 receptor antagonist activity. This compound exhibited a pA2 value of 7.6, which is indicative of potent 5-HT3 receptor antagonism, and was found to be more potent than the standard antagonist, ondansetron (B39145) (pA2 of 6.9). nih.gov Another derivative, N-(benzo[d]thiazol-2-yl)-3-ethoxyquinoxaline-2-carboxamide (6k), also demonstrated significant 5-HT3 receptor antagonistic activity with a pA2 value of 6.8. researchgate.net
These findings highlight the potential of the 3-ethoxyquinoxaline-2-carboxamide scaffold, derived from this compound, in developing potent 5-HT3 receptor antagonists.
Investigation of Antidepressant-like Effects and Behavioral Models
The antidepressant potential of 5-HT3 receptor antagonists is an active area of research. Blockade of 5-HT3 receptors is thought to modulate the release of other neurotransmitters, including serotonin, which plays a crucial role in mood regulation.
The derivative N-n-propyl-3-ethoxyquinoxaline-2-carboxamide (6n) has been extensively studied for its antidepressant-like effects in various rodent behavioral models. nih.govresearchgate.net In the Forced Swim Test (FST) and Tail Suspension Test (TST), acute administration of this compound significantly reduced the duration of immobility in mice, a key indicator of antidepressant activity. nih.gov These effects were observed without any significant impact on baseline locomotor activity, suggesting a specific antidepressant-like profile. nih.gov
Furthermore, chronic treatment with N-n-propyl-3-ethoxyquinoxaline-2-carboxamide was shown to attenuate behavioral abnormalities in a surgical model of depression, the olfactory bulbectomy model in rats. nih.gov The compound also potentiated the effects of conventional antidepressant drugs like fluoxetine (B1211875) and venlafaxine, suggesting a potential synergistic effect. nih.gov Mechanistic studies indicated that the antidepressant-like effects of this derivative are likely mediated through the serotonergic system, as it potentiated 5-hydroxytryptophan (B29612) (5-HTP)-induced head twitch responses in mice and reversed reserpine-induced hypothermia in rats. nih.gov
Similarly, the derivative N-(benzo[d]thiazol-2-yl)-3-ethoxyquinoxaline-2-carboxamide (6k) also exhibited antidepressant-like effects in the FST and in the olfactory bulbectomy model in rats. researchgate.net
Table 1: Antidepressant-like Activity of N-n-propyl-3-ethoxyquinoxaline-2-carboxamide (6n) in Behavioral Models
| Behavioral Test | Species | Effect of Compound 6n | Implied Activity |
|---|---|---|---|
| Forced Swim Test (FST) | Mice | Reduced immobility time | Antidepressant-like |
| Tail Suspension Test (TST) | Mice | Reduced immobility time | Antidepressant-like |
| Olfactory Bulbectomy | Rats | Attenuated behavioral abnormalities | Antidepressant-like |
| 5-HTP Induced Head Twitch | Mice | Potentiated response | Serotonergic modulation |
| Reserpine-Induced Hypothermia | Rats | Reversed hypothermia | Serotonergic modulation |
Other Pharmacological Potentials
The versatility of the quinoxaline scaffold has led to investigations into other potential therapeutic applications for its derivatives, including anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Potential: Quinoxaline derivatives have been explored for their anticancer properties, with some compounds showing potent activity against various cancer cell lines. nih.govnih.govrsc.org The mechanisms of action often involve the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. nih.gov While the broader class of quinoxalines shows promise, specific studies on the anticancer potential of derivatives of this compound are not well-documented.
Antimicrobial Activity: The quinoxaline ring is a core structure in several antimicrobial agents. nih.govmdpi.comorientjchem.org Research has demonstrated that synthetic quinoxaline derivatives can exhibit significant activity against a range of bacteria and fungi. nih.govmdpi.com For example, a study on 2-chloro-3-hydrazinylquinoxaline, a related compound, showed noteworthy effectiveness against various Candida and Aspergillus species. researchgate.net This suggests that derivatives of this compound could also possess antimicrobial properties, though this remains an area for further specific investigation.
Anti-inflammatory Effects: Quinoxaline derivatives have been reported to possess anti-inflammatory properties. nih.govresearchgate.netresearchgate.net Their mechanisms of action can involve the inhibition of inflammatory mediators. nih.gov A study on 2-chloro-3-hydrazinylquinoxaline demonstrated a significant reduction in inflammatory markers in a murine model. researchgate.net This finding suggests that the 2-chloro-quinoxaline scaffold could be a basis for developing new anti-inflammatory agents.
Anti-inflammatory Research
Quinoxaline derivatives are recognized for their potential as anti-inflammatory agents. researchgate.net Studies have explored their ability to modulate inflammatory pathways, often targeting key enzymes involved in the inflammatory response.
One area of investigation involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain. nih.gov The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of COX enzymes. nih.gov In silico studies on related compounds have shown a high affinity for the COX-2 protein receptor, suggesting that this pathway could be a target for quinoxaline derivatives. nih.gov The anti-inflammatory effects of these compounds are believed to be mediated by their ability to suppress the production of pro-inflammatory cytokines and other inflammatory markers. researchgate.netnih.gov
For instance, a study on 2-Chloro-3-hydrazinylquinoxaline, a closely related derivative, demonstrated a significant reduction in inflammatory markers in a murine model. researchgate.net The administration of this compound led to a decrease in the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Cyclooxygenase-2 (COX-2). researchgate.net This suggests that the anti-inflammatory action may be linked to the downregulation of the NF-κB signaling pathway, which is crucial for the expression of various inflammatory genes. researchgate.net
| Derivative | Target/Model | Observed Effect | Reference |
|---|---|---|---|
| 2-Chloro-3-hydrazinylquinoxaline | Murine Model (in vivo) | Significant reduction of inflammatory markers (TNF-α, IL-6, IL-1β, COX-2). | researchgate.net |
| General Quinoxaline Derivatives | Carrageenan-induced paw edema in rats | Reduction in edema, comparable to standard drugs like Indomethacin. | researchgate.net |
| Styryl Quinolinium Derivative | In vitro Albumin Denaturation | Inhibited protein denaturation, an indicator of anti-inflammatory activity. | mdpi.com |
Anti-diabetic Research
The management of hyperglycemia is a key strategy in treating type 2 diabetes mellitus (T2DM). frontiersin.org One therapeutic approach is to inhibit carbohydrate-digesting enzymes in the small intestine, such as α-amylase and α-glucosidase. mdpi.comnih.gov Inhibition of these enzymes slows the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial blood glucose levels. nih.gov
Several studies have identified quinoxaline derivatives as potent inhibitors of α-glucosidase. researchgate.net Research has shown that these compounds can exhibit inhibitory potential in the nanomolar range, sometimes superior to standard drugs like acarbose. researchgate.netresearchgate.net The mechanism involves the compound binding to the active site of the α-glucosidase enzyme, preventing it from hydrolyzing polysaccharides. mdpi.com
In addition to enzymatic inhibition, some quinoxaline derivatives have been shown to exert hypoglycemic effects by alleviating cellular oxidative stress and modulating glucose transporter proteins. frontiersin.org Overproduction of reactive oxygen species (ROS) is a known factor in the development of insulin (B600854) resistance, and compounds that can reduce ROS levels may improve glucose uptake and utilization. frontiersin.org
| Derivative Class | Target Enzyme | Activity Range (IC50) | Reference |
|---|---|---|---|
| 2-Aryl Quinoxaline Derivatives | α-Glucosidase | Enhanced inhibitory potential at nanomolar concentrations. | researchgate.net |
| Imidazole Appended Phenoxyquinoline Derivatives | α-Glucosidase | Good inhibition, with some compounds more potent than the standard, acarbose. | researchgate.net |
| Quinoxalinone Derivatives | LO2 Cell Model (Insulin Resistance) | Exhibited hypoglycemic activity comparable to the positive control, Pioglitazone. | frontiersin.org |
Anthelmintic Activity
Parasitic diseases caused by helminths remain a significant global health issue. mdpi.com Research into new anthelmintic agents has explored various heterocyclic compounds. While direct studies on this compound are limited in this specific area, research on structurally related nitrogen-containing heterocycles, such as 1,2,4-triazole (B32235) derivatives, provides insights into potential activities and mechanisms.
Studies on these related compounds have demonstrated significant nematicidal activity, in some cases higher than the reference drug albendazole. mdpi.com The activity is often dependent on the specific chemical structure of the derivative. For example, in a series of 1,2,4-triazole derivatives, compounds possessing a methylidene group showed stronger anthelmintic activity than their isomerized counterparts. mdpi.com This highlights the critical role of specific structural features in conferring biological activity against nematodes.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For quinoxaline derivatives, these studies involve systematically modifying the core structure and analyzing how these changes affect their potency and selectivity against various biological targets. mdpi.comresearchgate.net
Impact of Substituent Modifications on Biological Activity and Selectivity
The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring and its side chains. mdpi.com
Electronic Effects : The electronic properties of substituents play a significant role. For certain anticancer activities, the presence of an electron-releasing group, such as a methoxy (B1213986) group (-OCH3), has been found to be essential for activity. mdpi.com Conversely, replacing it with an electron-withdrawing group, like chlorine (-Cl), often leads to a decrease in potency. mdpi.com In studies of α-glucosidase inhibitors, derivatives with electron-withdrawing groups (e.g., nitro, fluoro) on an attached phenyl ring showed superior inhibitory activity compared to the standard drug. researchgate.net
Linker and Side Chain Modifications : The nature of the linker connecting different parts of the molecule is also critical. For instance, some studies have shown that an aliphatic linker (e.g., -CH2-) at the third position of the quinoxaline ring is essential for activity, while a direct nitrogen linker can decrease it. mdpi.com Modifications to side chains, such as the introduction of a piperizine ring at the C-2 position, have been shown to impart specific activities.
Positional Isomerism : The position of functional groups can dramatically alter activity. In a study of ASK1 inhibitors, modifications to the pyridine (B92270) moiety of the inhibitor, including changing the position of the nitrogen atom, resulted in a significant loss of inhibitory activity, demonstrating the specific spatial requirements for target binding. nih.gov
| Modification | Effect on Activity | Biological Target/Activity | Reference |
|---|---|---|---|
| Replacement of -OCH3 (electron-releasing) with -Cl (electron-withdrawing) | Decreased Activity | Anticancer (MCF-7) | mdpi.com |
| Presence of electron-withdrawing groups on phenyl ring | Increased Activity | α-Glucosidase Inhibition | researchgate.net |
| Modification of pyridine ring N atom position | Loss of Activity | ASK1 Kinase Inhibition | nih.gov |
| Presence of a methylidene group (CH2=) | Increased Activity | Anthelmintic | mdpi.com |
Identification of Key Pharmacophoric Features for Target Interaction
A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For quinoxaline derivatives, docking and SAR studies have identified several key features.
The basic quinoxaline backbone often serves as a scaffold that correctly orients the interacting functional groups within the target's binding pocket. researchgate.net Molecular docking studies have revealed that quinoxaline derivatives commonly interact with a set of specific amino acid residues in their target proteins. For instance, in one enzyme target, key interactions were observed with residues such as Glu-13, Tyr-16, Tyr-61, Pro-89, and Leu-90. researchgate.net
For α-glucosidase inhibition, key interactions have been identified with acidic residues like Asp203, Asp542, and Asp327, as well as other residues like His600 and Arg526, which are crucial for blocking the enzyme's activity. mdpi.com The ability of the derivative to form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with these specific residues determines its inhibitory potency. The trichloromethyl group (-CCl3) has been identified as a key pharmacophoric feature for antiplasmodial activity in some quinoxaline series, with its replacement leading to a significant loss of activity. researchgate.net These findings guide the rational design of new derivatives with enhanced potency and selectivity.
Vii. Advanced Material Science Applications of 2 Chloro 3 Ethoxyquinoxaline Scaffolds
Organic Electronics and Optoelectronics
Quinoxaline (B1680401) derivatives have emerged as highly promising materials in the field of organic electronics due to their remarkable electron-transporting capabilities and versatile characteristics. qmul.ac.ukbohrium.com The inherent electron-deficient π-conjugated system of the quinoxaline ring facilitates efficient electron injection and transport, a critical requirement for a variety of electronic devices. nih.gov Ongoing research is focused on enhancing their performance and tackling the key challenges in their application. qmul.ac.ukbohrium.com
Quinoxaline derivatives are recognized as attractive electron-transporting materials (ETMs) for various organic electronic devices. qmul.ac.ukbohrium.com The design of effective ETMs based on the quinoxaline scaffold involves modulating the electronic properties of the core through the introduction of various functional groups. The electron-withdrawing nature of the quinoxaline unit is a key feature that promotes electron transport. nih.gov For instance, the incorporation of quinoxaline derivatives has been explored in the electron transporting layer of organic light-emitting diodes (OLEDs). google.com The rigidity and luminescence of the quinoxaline structure can also contribute to improved thermal stability and a higher glass transition temperature in these devices. google.com
Key design principles for quinoxaline-based ETMs include:
Enhancing Electron Affinity: Introducing strong electron-withdrawing groups to the quinoxaline core to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection from the cathode.
Promoting Intermolecular Stacking: Designing planar molecular structures that encourage π-π stacking, which is crucial for efficient intermolecular charge transport.
Ensuring Thermal and Morphological Stability: Incorporating bulky side chains or creating rigid molecular structures to prevent crystallization and ensure the long-term stability of the thin films in devices.
The development of non-fullerene acceptors (NFAs) has significantly advanced the field of organic solar cells (OSCs), with quinoxaline-based derivatives showing great promise in this area. qmul.ac.ukresearchgate.net These materials can be engineered to have broad absorption ranges and low reorganization energies, which are beneficial for achieving high power conversion efficiencies (PCEs). researchgate.net
Side-chain engineering on the quinoxaline unit has proven to be an effective strategy for tuning the electronic energy levels, intermolecular interactions, and morphology of the active layer in OSCs. nih.gov For example, two donor-acceptor copolymers, PBQ5 and PBQ6, based on a difluoroquinoxaline acceptor unit, were designed with different side chains. nih.gov The OSC based on the PBQ6 donor blended with a Y6 acceptor achieved a high PCE of 17.62%, significantly higher than the 15.55% PCE of the PBQ5-based device. nih.gov This improvement was attributed to higher and more balanced charge carrier mobilities and favorable aggregation morphology in the PBQ6:Y6 blend film. nih.gov
Another study reported the design of an electron acceptor, AQx, by fusing a quinoxaline moiety into a donor-acceptor system. eurekalert.org When paired with the polymer donor PBDB-TF, the optimized device achieved a PCE of 13.31% with a low energy loss of 0.45 eV, one of the smallest values reported for binary OPVs with PCEs over 13%. eurekalert.org The introduction of alkoxy side chains on quinoxaline-based acceptors has also been explored, with a dialkoxy-substituted derivative enabling a PCE of 16.41%. nih.gov
| Acceptor Material | Donor Material | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |
|---|---|---|---|---|---|
| PBQ6 | Y6 | 17.62% | - | - | 77.91% |
| PBQ5 | Y6 | 15.55% | - | - | - |
| AQx | PBDB-TF | 13.31% | 0.893 V | 22.18 | 67.14% |
| PBDTT-EFQx | PC71BM | 6.8% | - | - | - |
| BQDO-F | PBDB-T | 16.41% | - | - | - |
| BQO-F | PBDB-T | 14.48% | - | - | - |
| BQDO-Cl | PBDB-T | 15.89% | - | - | - |
In dye-sensitized solar cells (DSSCs), quinoxaline derivatives have been effectively utilized as both auxiliary acceptors and π-bridges in the design of organic dyes. qmul.ac.uk The incorporation of an electron-deficient diphenylquinoxaline moiety into the π-conjugated spacer of dipolar organic dyes has been shown to reduce the energy gap and extend the spectral coverage. nih.gov A DSSC based on one such dye, dye 6, exhibited a power conversion efficiency of 7.35%. nih.gov
The quinoxaline unit can also serve as a π-bridge in dual donor-dual acceptor (DD-π-AA) molecular frameworks. mdpi.com This design has led to the development of sensitizers with broad absorption in the near-infrared region, extending electricity production to 800 nm. mdpi.com The strategic placement of the quinoxaline bridge ensures that the Highest Occupied Molecular Orbital (HOMO) is located away from the TiO₂ surface, while the Lowest Unoccupied Molecular Orbital (LUMO) is positioned for efficient electron transfer to the TiO₂. mdpi.com The use of a dipentyldithieno[3,2-f:2',3'-h]quinoxaline (DPQ) unit as a π-spacer for the first time in a series of dyes resulted in a DSSC with a power conversion efficiency of 7.12%. nih.gov
The configuration of how the donor molecule is linked to the quinoxaline acceptor also significantly impacts performance. In one study, a "horizontal" D-A-π-A configuration (RC-22) where the triphenylamine (B166846) donor was directly connected to the quinoxaline unit yielded a PCE of 5.56%, whereas a "vertical" configuration (RC-21) resulted in a lower PCE of 3.30%. case.edu
| Dye | Configuration | Power Conversion Efficiency (PCE) |
|---|---|---|
| Dye 6 | Dipolar with diphenylquinoxaline spacer | 7.35% |
| DQ5 | DPQ π-spacer | 7.12% |
| RC-22 | Horizontal D-A-π-A | 5.56% |
| RC-21 | Vertical D-A | 3.30% |
| ZW002 | Thienyl π-bridge | 8.23% |
The development of n-type organic semiconductors is crucial for the fabrication of complementary logic circuits, and quinoxaline derivatives have been identified as promising candidates for this purpose. qmul.ac.ukrsc.org Their electron-deficient nature makes them suitable for facilitating electron transport in the channel of an organic field-effect transistor (OFET). nih.govnih.gov
A novel donor-acceptor polymer, PQ1, was designed using quinoxaline as the electron-deficient unit and indacenodithiophene as the electron-rich unit. nih.govfrontiersin.org This polymer exhibited p-type semiconductor properties with a high hole mobility of up to 0.12 cm²/Vs. nih.govfrontiersin.org While this particular polymer showed p-type behavior, the study highlights the potential of quinoxaline-type chromophores in constructing novel organic semiconductors. nih.govfrontiersin.org In another study, new quinoxaline-based derivatives were synthesized and incorporated as organic semiconductors in top-contact/bottom-gate OFETs. researchgate.net One of the compounds showed p-channel characteristics with hole mobilities as high as 1.9 × 10⁻⁴ cm²/Vs via vacuum deposition. researchgate.net
Although the examples above demonstrate p-type behavior, the inherent electron-deficient character of the quinoxaline core makes it a prime candidate for designing n-type materials with appropriate molecular engineering. nih.govqmul.ac.uk
Quinoxaline derivatives are versatile materials for organic light-emitting diodes (OLEDs) and can be employed in various layers of the device, including the hole transporting layer, the emitting layer (as a host or guest), or the electron transporting layer. google.com Their rigid structure contributes to a high glass transition temperature and good thermal stability, which are desirable for device longevity. google.com
The electroluminescent properties of quinoxaline-based materials can be tuned by modifying their molecular structure. For instance, fluorene-bridged quinoxaline derivatives have been developed as efficient blue emitters. nih.gov Multilayered OLEDs using these materials as the emitting layer demonstrated external quantum efficiencies of up to 1.58% for blue emission. nih.gov
Furthermore, quinoxaline-based compounds have been designed as thermally activated delayed fluorescence (TADF) emitters. st-andrews.ac.ukrsc.org By combining a 1,2,3,4-tetrahydrophenazine (B181566) acceptor with various donor molecules, TADF compounds with small singlet-triplet energy splitting were synthesized. rsc.org OLEDs using these compounds as emitters achieved a maximum external quantum efficiency of 15.3%. rsc.org Another design using a pyrazino[2,3-g]quinoxaline (B3350192) acceptor led to deep-red to near-infrared emitting TADF materials. st-andrews.ac.uk
| Material Type | Emission Color | Maximum External Quantum Efficiency (EQE) |
|---|---|---|
| Fluorene-bridged quinoxaline derivative | Blue | 1.58% |
| TADF emitter (DMAC-TTPZ) | - | 15.3% |
| TADF emitter (4DMAC-TPPQ) | Deep-Red | 0.3% |
| TADF emitter (4PXZ-TPPQ) | NIR | 0.04% |
Sensing Applications
The responsive nature of the quinoxaline scaffold to its chemical environment makes it an excellent platform for the development of chemosensors. mdpi.comresearchgate.net These sensors can detect a variety of analytes, including metal cations and changes in pH, through chromogenic (color change) and fluorogenic (fluorescence change) responses. mdpi.comresearchgate.net
Quinoxaline-based fluorescent chemosensors have been developed for the detection of metal ions. researchgate.net For example, a novel quinoxaline-benzothiazole sensor demonstrated the ability to detect Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺ ions with distinct color changes. researchgate.net Another "switch-off" fluorescent sensor based on acenaphtoquinoxaline was shown to be highly selective and sensitive for Hg²⁺ ions, with a detection limit as low as 42 ppb. nih.gov
In addition to metal ions, quinoxaline derivatives have been engineered as pH sensors for acidic aqueous solutions. mdpi.com A push-pull quinoxaline with (3-aminopropyl)amino substituents acts as a dual optical chemosensor, exhibiting shifts in both its absorption and emission bands in response to pH changes in the range of 1-5. mdpi.com The protonation of the quinoxaline heterocycle alters its optical properties, making it a useful indicator in highly acidic media where many other chemosensors are ineffective. mdpi.com Furthermore, quinoxalinebis(sulfonamide) functionalized receptors have been synthesized as colorimetric and fluorescent probes for various anions, including F⁻, OAc⁻, CN⁻, and H₂PO₄⁻. acs.org
Development of Chemosensors for Ion Detection
The development of chemosensors for the selective detection of ions is a critical area of research with applications ranging from environmental monitoring to medical diagnostics. While direct applications of 2-chloro-3-ethoxyquinoxaline are emerging, the broader family of quinoxaline derivatives has demonstrated significant potential in this field. The foundational strategy often involves the nucleophilic substitution of the chloro group at the C-2 position with a receptor unit capable of selectively binding to a target ion.
The electron-deficient nature of the quinoxaline ring system makes it an excellent signaling unit. nih.gov When an ion binds to the attached receptor, it can modulate the electronic properties of the entire molecule, leading to a discernible change in its absorption or fluorescence spectrum. This change forms the basis of the sensing mechanism. For instance, the reaction of 2,3-dichloroquinoxaline (B139996), a related precursor, with various nucleophiles is a well-established method for creating new carbon-heteroatom bonds (C-O, C-N, and C-S) at the C-2 and C-3 positions, thereby introducing ion-recognition moieties. researchgate.net A similar approach can be envisioned for this compound, where the remaining chloro group serves as a reactive handle for functionalization.
Quinoxaline-based chemosensors have been successfully designed for the detection of a variety of anions, including fluoride, cyanide, acetate, and phosphate. nih.govresearchgate.net The sensing mechanism in these cases often relies on hydrogen bonding interactions or deprotonation events involving the receptor unit, which in turn perturbs the electronic structure of the quinoxaline fluorophore. nih.gov Similarly, quinoxaline scaffolds have been functionalized to act as chemosensors for metal cations. researchgate.netmdpi.com The specific design of the binding pocket, dictated by the choice of the substituting nucleophile, determines the selectivity of the sensor for a particular ion.
The performance of such chemosensors can be quantified by parameters like the limit of detection (LOD) and the binding constant (Kₐ), which describe the sensitivity and the strength of the interaction with the target ion, respectively. The table below illustrates the typical performance of quinoxaline-based chemosensors for various ions, providing a benchmark for the potential development of sensors derived from this compound.
| Sensor Moiety | Target Ion | Limit of Detection (LOD) | Binding Constant (Kₐ) |
| Quinoxaline-Sulfonamide | Fluoride (F⁻) | 1.2 µM | 3.4 x 10⁴ M⁻¹ |
| Quinoxaline-Hydrazone | Copper (Cu²⁺) | 0.5 µM | 2.1 x 10⁵ M⁻¹ |
| Quinoxaline-Amine | pH (Protons) | N/A | N/A |
This table presents representative data for quinoxaline-based sensors to illustrate potential capabilities and is not specific to this compound derivatives.
Exploration of Fluorescent Probes for Chemical and Biological Sensing
Fluorescent probes are indispensable tools in chemical and biological research, offering high sensitivity and the ability to visualize analytes in complex environments, including living cells. The quinoxaline scaffold is an attractive core for the development of such probes due to its inherent fluorescence and the tunability of its photophysical properties through chemical modification. nih.gov The functionalization of this compound provides a pathway to create novel fluorescent probes with tailored sensing capabilities.
The general principle behind a quinoxaline-based fluorescent probe involves linking the quinoxaline fluorophore to a recognition element that selectively interacts with the target analyte. This interaction triggers a change in the fluorescence properties of the quinoxaline core, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength. These changes can be correlated to the concentration of the analyte.
The reactivity of the chlorine atom in this compound allows for the introduction of various functional groups that can act as recognition sites. For example, coupling with amine-containing molecules can yield probes for pH sensing, as the protonation state of the amine can influence the electronic properties of the quinoxaline ring. mdpi.com Similarly, the incorporation of specific ligands can lead to probes for detecting metal ions or other small molecules. researchgate.net
The development of fluorescent probes from quinoxaline derivatives has been a vibrant area of research. For instance, amino-functionalized quinoxalines have been developed as dual colorimetric and fluorescent pH sensors for use in aqueous media. mdpi.com These probes exhibit shifts in both their absorption and emission spectra in response to changes in pH. The versatility of the quinoxaline scaffold is further demonstrated by its use in creating probes for viscosity and for the detection of biologically relevant species.
The effectiveness of a fluorescent probe is characterized by its quantum yield (Φ), which measures the efficiency of the fluorescence process, and its selectivity towards the target analyte over other potentially interfering species. The table below summarizes key performance metrics for several quinoxaline-based fluorescent probes, highlighting the potential for developing highly sensitive and selective probes from a this compound starting material.
| Probe Type | Analyte | Fluorescence Response | Quantum Yield (Φ) |
| Aminoquinoxaline | pH | Ratiometric | 0.35 |
| Quinoxaline-pyrrole | Fluoride (F⁻) | Turn-off | 0.12 |
| Quinoxaline-benzothiazole | Copper (Cu²⁺) | Turn-on | 0.48 |
This table showcases representative data for functionalized quinoxaline probes to illustrate their potential performance and is not specific to derivatives of this compound.
Viii. Future Research Directions and Challenges
Development of Novel, Efficient, and Sustainable Synthetic Methodologies for 2-Chloro-3-ethoxyquinoxaline
The traditional synthesis of this compound typically involves the reaction of 2,3-dichloroquinoxaline (B139996) with sodium ethoxide. While effective, this method often relies on hazardous reagents and solvents, presenting environmental and safety concerns. ijirt.org Future research must prioritize the development of green and sustainable synthetic protocols. ekb.egbenthamdirect.com
Key challenges and research objectives include:
Catalyst Innovation : Exploring novel, reusable catalysts, such as nanocatalysts or solid acid catalysts, to improve reaction efficiency and facilitate easier product purification. rsc.orgmdpi.com The use of biocatalysts could also offer a highly selective and environmentally benign alternative.
Green Solvents and Conditions : Shifting from conventional organic solvents to greener alternatives like water, ionic liquids, or deep eutectic solvents is crucial. ijirt.orgekb.eg Furthermore, developing solvent-free reaction conditions or employing energy-efficient techniques like microwave or ultrasonic irradiation can significantly reduce the environmental footprint. benthamdirect.com
Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. ijirt.org This could involve one-pot, multi-component reactions that build the quinoxaline (B1680401) core and introduce the chloro and ethoxy functionalities in a single, efficient step. nih.gov
Catalyst-Free Protocols : Investigating catalyst-free methods, potentially under reflux conditions in green solvents like ethanol (B145695), represents a significant step towards simplifying synthesis and reducing potential metal contamination. nih.govacs.org
| Synthetic Strategy | Objective | Potential Advantages |
| Nanocatalysis | Enhance reaction rates and selectivity. | High efficiency, reusability, reduced waste. rsc.org |
| Microwave-Assisted Synthesis | Accelerate reaction times. | Energy efficiency, higher yields, shorter reaction times. benthamdirect.com |
| One-Pot Reactions | Combine multiple synthetic steps. | Increased efficiency, reduced solvent use and waste. nih.gov |
| Aqueous Media Synthesis | Replace hazardous organic solvents. | Environmentally benign, improved safety. ijirt.org |
Targeted Design of this compound Derivatives with Enhanced Bioactivity and Selectivity
The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netijpsjournal.com this compound provides a versatile platform for creating new derivatives with enhanced potency and selectivity. frontiersin.org
Future design strategies will focus on:
Structure-Activity Relationship (SAR) Studies : Systematically modifying the 2-chloro and 3-ethoxy positions to understand their influence on biological activity. mdpi.com The chlorine atom, for instance, is a key functional group that can be substituted with various amines, thiols, or other nucleophiles to generate extensive libraries of new compounds. mdpi.com The ethoxy group can also be varied (e.g., chain length, branching, replacement with other alkoxy or aryloxy groups) to fine-tune activity.
Bioisosteric Replacement : Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance a desired biological activity or improve pharmacokinetic properties. For example, the quinoxaline core itself can be seen as a bioisostere of naphthalene (B1677914) or quinoline (B57606). ipp.pt
Hybrid Molecule Design : Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual-action mechanisms or improved target engagement. nih.gov
Selectivity Enhancement : Designing derivatives that selectively target specific enzymes, receptors, or cellular pathways to minimize off-target effects and potential toxicity. ekb.egnih.govrsc.org For instance, derivatives could be tailored to inhibit specific protein kinases like VEGFR-2, which are often implicated in cancer. nih.govekb.eg
In-depth Mechanistic Elucidation of Biological Actions at the Molecular Level
While many quinoxaline derivatives have demonstrated promising biological effects, a comprehensive understanding of their mechanism of action at the molecular level is often lacking. nih.gov For this compound and its future analogs, it is critical to move beyond preliminary activity screening to detailed mechanistic studies.
Key research areas include:
Target Identification and Validation : Utilizing techniques such as proteomics, chemical biology, and genetic screening to identify the specific proteins, enzymes, or nucleic acids that these compounds interact with. ekb.egresearchgate.net Quinoxalines have been shown to inhibit a range of targets, including protein kinases and DNA topoisomerases. researchgate.netnih.gov
Pathway Analysis : Investigating how these compounds modulate cellular signaling pathways. This involves studying their effects on processes like cell cycle progression, apoptosis (programmed cell death), and cellular metabolism. nih.govnih.gov
Binding Mode Characterization : Using biophysical techniques like X-ray crystallography and NMR spectroscopy, in conjunction with molecular modeling, to determine the precise binding mode of active derivatives to their biological targets. acs.org This information is invaluable for rational drug design.
Understanding Bioreduction : For certain activities, particularly in hypoxic (low oxygen) environments like solid tumors, the bioreductive activation of quinoxaline derivatives can be a key mechanism. mdpi.comnih.gov Elucidating the specific enzymes and conditions involved in this process is crucial for designing hypoxia-selective drugs.
Exploration of New Application Domains beyond Current Research Scope
The versatility of the quinoxaline core suggests that its applications could extend far beyond the currently explored pharmaceutical domains. ipp.ptresearchgate.net Future research should aim to unlock the potential of this compound and its derivatives in novel areas.
Promising new domains include:
Agrochemicals : The biological activity of quinoxalines suggests their potential use as pesticides, including herbicides, fungicides, or insecticides. researchgate.netacs.org Research could focus on designing derivatives with high efficacy against specific agricultural pests while demonstrating low environmental toxicity.
Materials Science : Quinoxaline-containing polymers are known for their thermal stability and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), photovoltaic devices, and as corrosion inhibitors. ipp.ptscispace.com The specific electronic properties of this compound derivatives could be tailored for these advanced material applications.
Sensors and Probes : The fluorescent properties of certain quinoxaline derivatives could be harnessed to develop chemical sensors or biological probes for detecting specific ions, molecules, or environmental conditions. mdpi.com
| Application Domain | Potential Role of this compound Derivatives | Research Focus |
| Agrochemicals | Active ingredients in herbicides, fungicides, insecticides. | Efficacy against target pests, environmental safety, SAR for pesticidal activity. acs.org |
| Organic Electronics | Components in OLEDs, organic solar cells, and semiconductors. | Tuning photophysical and electronic properties, thermal stability, device performance. researchgate.net |
| Corrosion Inhibition | Protective agents for metal surfaces. | Adsorption mechanisms, inhibition efficiency, structural optimization. scispace.com |
| Chemical Sensing | Fluorescent probes for detecting analytes. | Selectivity, sensitivity, photophysical response to target analytes. mdpi.com |
Integration of Advanced Computational and Experimental Approaches for Accelerated Discovery
The traditional cycle of chemical synthesis and biological testing can be time-consuming and resource-intensive. The integration of advanced computational methods with experimental work offers a powerful strategy to accelerate the discovery and optimization of new this compound derivatives. rsc.org
This synergistic approach involves:
In Silico Screening : Using molecular docking and virtual screening to rapidly evaluate large virtual libraries of potential derivatives against specific biological targets, prioritizing the most promising candidates for synthesis. nih.govresearchgate.nettandfonline.com
Quantitative Structure-Activity Relationship (QSAR) : Developing mathematical models that correlate the chemical structure of compounds with their biological activity. These models can predict the activity of unsynthesized compounds, guiding the design of more potent molecules.
ADMET Prediction : Employing computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the discovery process, helping to identify candidates with favorable drug-like properties. frontiersin.orgrsc.org
Quantum Chemical Calculations : Using methods like Density Functional Theory (DFT) to understand the electronic structure, reactivity, and spectroscopic properties of the molecules, which can provide insights into their mechanism of action and guide synthetic efforts. scispace.comiiste.orgrsc.org
By combining the predictive power of computational chemistry with the empirical validation of experimental synthesis and testing, researchers can navigate the vast chemical space of quinoxaline derivatives more efficiently, leading to a faster and more cost-effective discovery pipeline. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Chloro-3-ethoxyquinoxaline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation and alkoxylation of quinoxaline derivatives. For example, chlorination at the 2-position can be achieved using POCl₃ or SOCl₂ under reflux, followed by nucleophilic substitution with ethoxide ions at the 3-position. Reaction temperature (80–120°C) and catalyst choice (e.g., DMF for POCl₃ activation) critically affect regioselectivity and yield . A comparative table of conditions is recommended:
| Reagent System | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| POCl₃/DMF | 110 | 68 | 98.5 |
| SOCl₂/Pyridine | 90 | 55 | 95.2 |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of -NMR (to verify ethoxy proton signals at δ 1.2–1.4 ppm and aromatic protons) and -NMR (to confirm the chloro-substituted carbon at ~140 ppm). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 212.6 (C₁₀H₉ClN₂O). Cross-validation with X-ray crystallography (as seen in similar quinoxaline derivatives ) resolves ambiguities in bond angles or steric effects.
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : The compound is moisture-sensitive due to the chloro group. Store under inert gas (argon or nitrogen) in amber glass vials at –20°C. Periodic purity checks via TLC (ethyl acetate/hexane, 3:7) are advised to detect hydrolysis byproducts (e.g., 3-ethoxyquinoxalin-2-ol) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-withdrawing effect of the chloro group and steric hindrance from the ethoxy substituent. This predicts preferential reactivity at the 6-position in Suzuki-Miyaura couplings. Compare computed Fukui indices with experimental regioselectivity data .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection or solvent effects). Standardize testing using:
- Positive controls : Reference inhibitors (e.g., staurosporine for kinase assays).
- Solvent normalization : Ensure DMSO concentration ≤0.1% to avoid cytotoxicity artifacts.
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to differentiate signal noise from true activity .
Q. How to optimize analytical methods for quantifying trace impurities in this compound?
- Methodological Answer : Develop a UPLC-MS/MS protocol with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in acetonitrile/water). Validate limit of detection (LOD < 0.1 ng/mL) and quantify residual solvents (e.g., dichloromethane) per ICH Q3C guidelines .
Methodological Best Practices
- Data Contradiction Analysis : For conflicting spectroscopic or bioactivity results, use orthogonal techniques (e.g., IR + Raman spectroscopy for functional group validation) and consult crystallographic databases (e.g., Cambridge Structural Database) .
- Experimental Design : Employ Design of Experiments (DoE) to screen variables (e.g., solvent polarity, catalyst loading) in synthesis optimization. A Plackett-Burman design reduces trial numbers while identifying critical factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
